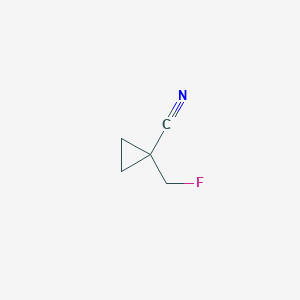
1-(Fluoromethyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Fluoromethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H6FN. It is characterized by a cyclopropane ring substituted with a fluoromethyl group and a nitrile group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Fluoromethyl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the fluoromethylation of cyclopropanecarbonitrile using fluoroiodomethane. This reaction is typically mediated by visible light and involves halogen atom transfer activation . The reaction conditions often include the use of tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
化学反応の分析
Types of Reactions: 1-(Fluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoromethyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) or photochemical conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
1-(Fluoromethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism by which 1-(Fluoromethyl)cyclopropane-1-carbonitrile exerts its effects is primarily through its interactions with biological targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
類似化合物との比較
Cyclopropanecarbonitrile: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
Fluoromethylcyclopropane: Lacks the nitrile group, affecting its biological activity and applications.
Fluoromethylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical behavior and uses.
Uniqueness: 1-(Fluoromethyl)cyclopropane-1-carbonitrile is unique due to the presence of both the fluoromethyl and nitrile groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
生物活性
1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS No. 217636-27-6) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, featuring a cyclopropane ring and a fluoromethyl group, suggests potential biological activities that merit investigation.
The molecular formula of this compound is C5H6FN. The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Weight: 113.11 g/mol
- Canonical SMILES: FC(C#N)C1CC1
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics or antifungal agents.
- Inhibition of Enzymatic Activity: The presence of the fluoromethyl group may enhance the compound's ability to interact with biological targets, inhibiting specific enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluorine atom may stabilize reactive intermediates or enhance binding affinity to target proteins due to its electronegativity.
Case Studies
Several studies have investigated the biological properties of fluorinated compounds similar to this compound:
-
Antimicrobial Studies:
- A study published in the Journal of Medicinal Chemistry evaluated various fluorinated compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition, suggesting a similar potential for this compound .
- Enzyme Inhibition:
- Toxicological Assessment:
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(fluoromethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN/c6-3-5(4-7)1-2-5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHNBDWEAZFPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














